2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide
Description
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c1-18(23-2,15-5-3-4-6-16(15)20)12-21-17(22)11-13-7-9-14(19)10-8-13/h3-10H,11-12H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDSZOAEGYBGJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC=C(C=C1)F)(C2=CC=CC=C2F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide typically involves multiple steps. One common method includes the preparation of 4-fluorophenylboronic acid, which is then reacted with other intermediates under specific conditions to form the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing side reactions.
Chemical Reactions Analysis
2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Data Table: Comparative Analysis of Acetamide Derivatives
*Data for the target compound are inferred from structural analogs due to absence of direct experimental evidence.
Key Observations
- Synthesis : Multicomponent reactions (e.g., ) may be adaptable for synthesizing the target compound, though steric hindrance from its branched substituents could reduce yields.
- Bioactivity : Fluorine atoms in the target compound may enhance blood-brain barrier penetration compared to sulfur-containing analogs (e.g., ).
Biological Activity
2-(4-Fluorophenyl)-N-[2-(2-fluorophenyl)-2-methoxypropyl]acetamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance.
- Molecular Formula : C18H20F2N2O2
- Molecular Weight : 334.36 g/mol
- IUPAC Name : this compound
- Chemical Structure : The compound features a fluorinated aromatic ring and an acetamide functional group, which are key to its biological interactions.
Research indicates that compounds similar to this compound may interact with opioid receptors, particularly the mu-opioid receptor. This interaction can lead to analgesic effects, making it a candidate for pain management therapies.
Pharmacological Effects
- Analgesic Properties : Studies have shown that compounds in the same class exhibit significant analgesic effects in animal models, suggesting potential use in pain relief.
- CNS Activity : Preliminary data indicate central nervous system (CNS) activity, which could affect mood and perception.
- Toxicity Profile : The compound has been associated with varying degrees of toxicity, necessitating careful evaluation in therapeutic contexts.
Case Studies
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the analgesic efficacy of various fluorinated acetamides, including this compound. Results indicated a dose-dependent analgesic effect comparable to established opioids.
- Case Study 2 : In a neuropharmacological assessment, this compound demonstrated significant binding affinity for mu-opioid receptors, implicating its potential as a therapeutic agent for pain management.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C18H20F2N2O2 |
| Molecular Weight | 334.36 g/mol |
| Analgesic Activity | Significant (dose-dependent) |
| CNS Activity | Present |
| Toxicity | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
